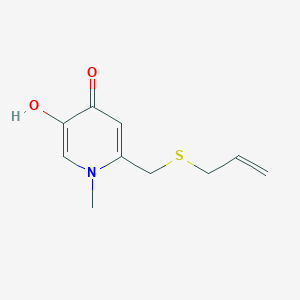
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to bind to metal ions and prevent them from interacting with amyloid-beta and other proteins that are involved in the pathogenesis of neurological disorders. By reducing the levels of metal ions in the brain, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one may be able to reduce the aggregation of amyloid-beta and other proteins, which can lead to improved cognitive and motor function.
Biochemical And Physiological Effects
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it has been extensively studied and has a well-established mechanism of action. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it may not be effective in all neurological disorders. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to be effective in Alzheimer's disease, Huntington's disease, and Parkinson's disease, but it may not be effective in other neurological disorders.
Future Directions
There are several future directions for research on 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one. One direction is to investigate its potential therapeutic effects in other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one and to optimize its dosing and administration.
Synthesis Methods
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is a synthetic compound that can be produced through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinecarboxamide. The second step involves the reaction of 2-pyridinecarboxamide with prop-2-enylsulfanyl chloride to form 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide. The final step involves the reaction of 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide with sodium hydroxide and hydrogen peroxide to form 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one.
Scientific Research Applications
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models and clinical trials. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function in animal models. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function in animal models.
properties
CAS RN |
181647-47-2 |
|---|---|
Product Name |
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13NO2S/c1-3-4-14-7-8-5-9(12)10(13)6-11(8)2/h3,5-6,13H,1,4,7H2,2H3 |
InChI Key |
HWJTYYFLGIJDED-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
Canonical SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
synonyms |
4(1H)-Pyridinone, 5-hydroxy-1-methyl-2-[(2-propenylthio)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



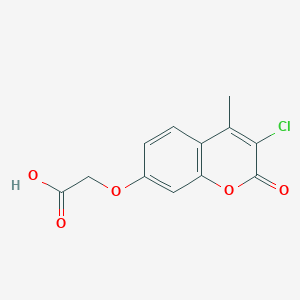


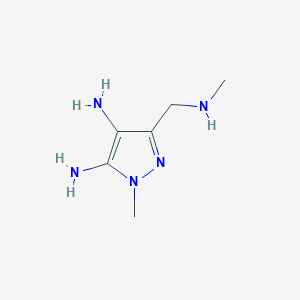
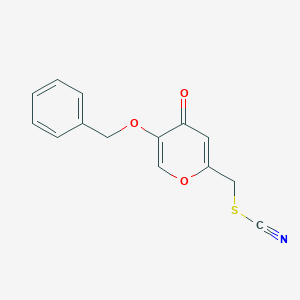
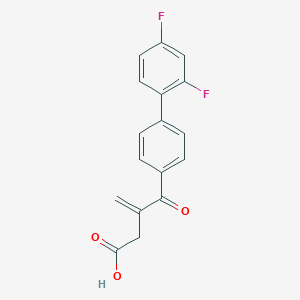
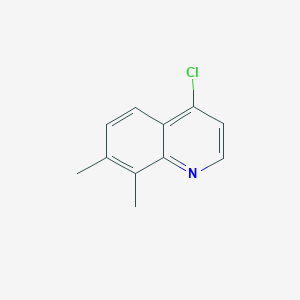
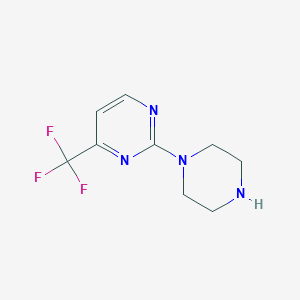
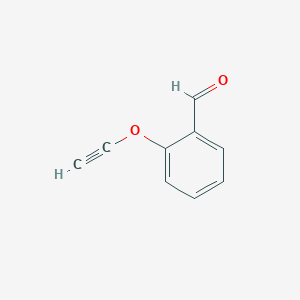
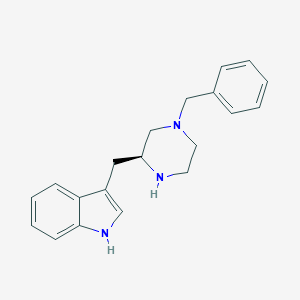
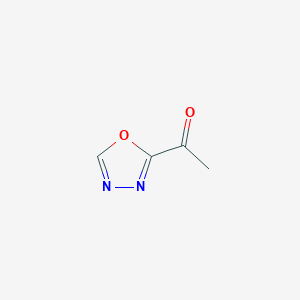
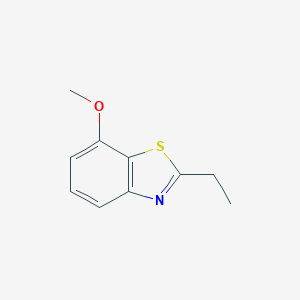
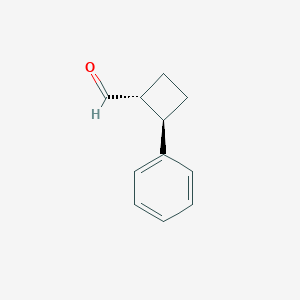
![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)